molecular formula C23H21N3O4S B3449971 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

Cat. No.: B3449971
M. Wt: 435.5 g/mol
InChI Key: BFNFMJDMWNUACU-UHFFFAOYSA-N
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Description

2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a synthetic organic compound characterized by its unique structure. This compound features a fused indole and benzene ring system, making it an interesting molecule for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide involves multiple steps:

  • Starting Materials: : The synthesis begins with readily available starting materials such as 2-nitrobenzoic acid and 4-(1-pyrrolidinylsulfonyl)aniline.

  • Nitration and Reduction: : The nitro group in 2-nitrobenzoic acid is reduced to form the corresponding amine.

  • Cyclization: : The reduction product undergoes cyclization to form the indole moiety.

  • Sulfonamide Formation: : 4-(1-Pyrrolidinylsulfonyl)aniline is introduced, forming the sulfonamide linkage.

  • Final Product Formation: : Acetamide is introduced to complete the synthesis.

Reaction Conditions: : The synthesis involves standard organic chemistry techniques such as heating under reflux, use of catalysts like palladium, and appropriate solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial-scale production might utilize continuous flow processes for increased efficiency and control over reaction parameters. Key considerations include optimizing yields, purity, and minimizing by-products through precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

  • Oxidation: : The indole moiety can undergo oxidation under specific conditions to form various oxidized derivatives.

  • Reduction: : Reduction reactions might target specific functional groups like the sulfonamide.

  • Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride or palladium-catalyzed hydrogenation are used.

  • Substitution: : Reagents include halogenating agents and nucleophiles such as amines or alkoxides.

Major Products Formed

The reactions can form various derivatives, such as oxidized or reduced analogs, and substituted compounds with modified pharmacological properties.

Scientific Research Applications

This compound has broad applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its interaction with biological macromolecules, affecting various biochemical pathways.

  • Medicine: : Investigated for potential therapeutic effects, particularly in areas like cancer research due to its unique structure.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: : It may target enzymes or receptors involved in crucial biochemical pathways.

  • Pathways Involved: : The sulfonamide and indole moieties interact with cellular targets, influencing processes like cell signaling and metabolism.

Comparison with Similar Compounds

Unique Features

The fused indole-benzene ring system and the sulfonamide linkage set this compound apart from other similar compounds. Its unique structure offers a different pharmacological and biochemical profile.

Similar Compounds

  • 2-(2-Oxobenzimidazol-1(2H)-yl)-N-phenylacetamide: : Shares the fused ring system but lacks the sulfonamide group.

  • N-(4-Sulfamoylphenyl)acetamide: : Contains the sulfonamide group but lacks the indole-benzene fusion.

  • Indole-3-acetamide: : Features an indole ring but with different substituents.

This compound’s unique combination of structural features makes it a valuable entity in various research fields, offering insights into new chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-21(15-26-20-8-4-6-16-5-3-7-19(22(16)20)23(26)28)24-17-9-11-18(12-10-17)31(29,30)25-13-1-2-14-25/h3-12H,1-2,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNFMJDMWNUACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
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2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
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2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
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2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
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2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Reactant of Route 6
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

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